Trifluoroacetic acid thallium(iii)salt

Electrophilic Aromatic Substitution Organothallium Chemistry Aryl Iodide Synthesis

Trifluoroacetic acid thallium(III) salt, also known as thallium(III) trifluoroacetate (TTFA), is a strong electrophilic oxidant with the formula Tl(O₂CCF₃)₃. It is a white, crystalline solid that is soluble in organic solvents.

Molecular Formula C6F9O6Tl
Molecular Weight 543.43 g/mol
Cat. No. B12061593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetic acid thallium(iii)salt
Molecular FormulaC6F9O6Tl
Molecular Weight543.43 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)O[Tl](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F
InChIInChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
InChIKeyPSHNNUKOUQCMSG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoroacetic Acid Thallium(III) Salt: A Powerful Electrophilic Reagent for Organic Synthesis


Trifluoroacetic acid thallium(III) salt, also known as thallium(III) trifluoroacetate (TTFA), is a strong electrophilic oxidant with the formula Tl(O₂CCF₃)₃. It is a white, crystalline solid that is soluble in organic solvents [1]. TTFA is widely employed as a reagent in organic synthesis, particularly for electrophilic aromatic thallation, the difunctionalization of alkenes, and the oxidative coupling of arenes to biaryls [2].

Why Thallium(III) Trifluoroacetate Cannot Be Readily Replaced by Generic Thallium(III) Salts


The unique reactivity of TTFA stems from the potent electron-withdrawing effect of the trifluoroacetate ligands, which dramatically enhances the electrophilicity of the Tl(III) center. This electronic activation enables high-yielding transformations under mild conditions, a performance profile that is not matched by other common thallium(III) reagents such as the acetate (TTA) or nitrate (TTN) [1]. Simple substitution with a less electrophilic thallium salt typically results in drastically lower yields, the formation of complex product mixtures, or the requirement for forcing reaction conditions that are incompatible with sensitive substrates [2].

Quantitative Differentiation of Thallium(III) Trifluoroacetate: A Comparator-Driven Evidence Guide for Procurement and Method Selection


Electrophilic Aromatic Thallation: Vastly Superior Reactivity Compared to Thallium(III) Acetate

Thallium(III) trifluoroacetate (TTFA) has been demonstrated to be a vastly superior reagent for electrophilic aromatic thallation compared to thallium(III) acetate (TTA). TTFA performs thallation efficiently under mild conditions, whereas reactions with TTA are unsatisfactory and require high temperatures to obtain only moderate yields of the thallated adducts [1]. The high electrophilicity of TTFA enables the direct thallation of a wide range of arenes to give arylthallium bis(trifluoroacetates) in high yields (e.g., 92% for 4-deuteroanisole, 85% for 4-deuterocumene, 88% for 2-deutero-1,4-dimethylbenzene) [2].

Electrophilic Aromatic Substitution Organothallium Chemistry Aryl Iodide Synthesis

Divergent Oxidative Dethalliation Rates: TTFA Enables Rapid Product Formation vs. Stable TTA Adducts

A direct comparison of the reactivity of TTFA and TTA with hex-1-ene in methanol reveals a stark difference in the stability of the methoxythalliation adducts. The adduct obtained with TTA is stable and shows no appreciable decomposition after one week at room temperature, whereas the TTFA-derived adduct undergoes rapid oxidative dethalliation (ca. 85% dethalliation after 2 h) to yield the desired 1,2-dimethoxyhexane and 2-methoxyhexanol products [1]. This rapid dethalliation eliminates the need for a separate decomplexation step.

Oxymetallation Alkene Difunctionalization Reaction Kinetics

Selective Oxidation of Light Alkanes: >95% Selectivity to Alcohol Esters, Comparable to Lead(IV) Systems

In a direct comparative study, both thallium(III) trifluoroacetate and lead(IV) acetate were shown to stoichiometrically oxidize methane, ethane, and propane to their corresponding alcohol esters in trifluoroacetic acid solvent. Both reagents achieved exceptional selectivity, with the esters of methanol, ethanol, ethylene glycol, isopropanol, and propylene glycol being obtained with greater than 95% selectivity [1]. This performance places TTFA on par with lead(IV) for this challenging transformation, but TTFA offers a distinct and commercially relevant advantage: the thallium(I) byproduct is easily separated and recycled, whereas lead(IV) waste presents a more significant environmental and disposal challenge [1].

C-H Activation Alkane Functionalization Main-Group Oxidants

Regiospecific Biaryl Synthesis: Yields Superior to Mercury(II) and Iron(III), Comparable to Lead(IV) and Cobalt(III)

A comprehensive study compared the performance of TTFA against several other oxidants for the regiospecific intermolecular oxidative dehydrodimerization of aromatic compounds to symmetrical biaryls. Yields obtained with TTFA were generally superior to those from mercury(II) trifluoroacetate and iron(III) chloride reactions. The yields from lead(IV) acetate and cobalt(III) fluoride oxidations were found to be comparable to, and in some instances even better than, the results obtained with TTFA [1].

Oxidative Coupling Biaryl Synthesis Regiospecific Dimerization

Optimal Application Scenarios for Thallium(III) Trifluoroacetate Based on Verified Performance Differentiation


High-Value Aryl Iodide and Radiopharmaceutical Synthesis

Due to its ability to achieve high-yielding electrophilic aromatic thallation under mild conditions (up to 92% yield for deuteroarenes [1]), TTFA is the reagent of choice for preparing arylthallium intermediates. These intermediates are critical precursors for the subsequent synthesis of aryl iodides and, most notably, for the incorporation of radioiodine isotopes (e.g., ¹²³I) into radiopharmaceuticals, where yields of >90% of 'no carrier added' compounds are attainable [2].

Selective Functionalization of Light Alkanes for Feedstock Upgrading

TTFA is uniquely positioned for the selective oxidation of methane, ethane, and propane to their corresponding alcohol esters with >95% selectivity [3]. This application is particularly valuable in research aimed at converting natural gas components into liquid chemical feedstocks. The ability to recover and recycle the thallium(I) byproduct offers a potential economic and environmental advantage over less recyclable oxidants like lead(IV) compounds [3].

Efficient and Traceless Alkene Difunctionalization

In the oxymetallation of alkenes, TTFA's rapid, spontaneous oxidative dethalliation (ca. 85% in 2 hours) eliminates the need for a separate cleavage step, a significant advantage over TTA [4]. This streamlined process is ideal for the efficient conversion of simple alkenes into valuable glycol derivatives and other difunctionalized products in a single synthetic operation.

Synthesis of Symmetrical Biaryls with Reduced Toxic Byproducts

For the regiospecific oxidative dehydrodimerization of arenes, TTFA provides yields that are generally superior to those obtained with mercury(II) reagents and are comparable to those from lead(IV) oxidants [5]. This makes TTFA the preferred reagent for accessing symmetrical biaryl scaffolds in research settings, as it offers a high-performance alternative to more toxic mercury-based methods.

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